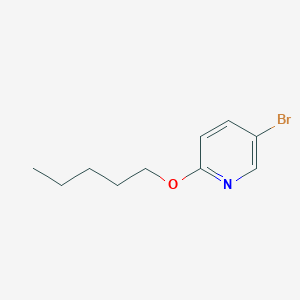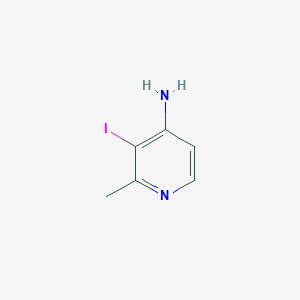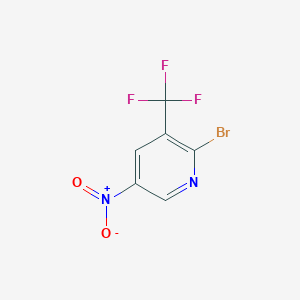![molecular formula C10H12F3N3O2 B1523460 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1291287-24-5](/img/structure/B1523460.png)
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Overview
Description
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an intriguing organic compound notable for its unique structural components It features a cyclopropylamino group, a trifluoromethyl-substituted pyrazole, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic synthesis techniques One common route starts with the preparation of 3-(trifluoromethyl)-1H-pyrazole through the reaction of hydrazine and a suitable trifluoromethyl ketone
Industrial Production Methods
On an industrial scale, production often employs batch or continuous flow reactors to ensure optimal yields and purity. The reaction conditions, such as temperature, pH, and solvent choice, are meticulously controlled to favor desired reaction pathways and minimize side products. Catalysts and protecting groups might be utilized to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: : Conversion into more oxidized derivatives with oxidizing agents like potassium permanganate.
Reduction: : Reduction of specific functional groups under hydrogenation conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions at various sites of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon.
Substitution Reagents: : Alkyl halides, acyl chlorides for acylation.
Major Products Formed
Oxidation Products: : Carboxylic acid derivatives.
Reduction Products: : Reduced amine forms.
Substitution Products: : Various substituted derivatives depending on the reacting agents.
Scientific Research Applications
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has significant applications in:
Chemistry: : It serves as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Investigated for its therapeutic potential in treating specific diseases, possibly due to its unique interactions with biological pathways.
Industry: : Utilized in the synthesis of materials with specific properties, such as polymers or advanced materials for technology applications.
Mechanism of Action
The mechanism by which 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group often enhances its binding affinity through hydrophobic interactions, while the cyclopropylamino moiety might confer specificity to certain biological pathways. These interactions modulate the activity of the target molecules, thereby eliciting specific biological responses.
Comparison with Similar Compounds
Compared to similar compounds like 2-(aminocyclopropyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid or 2-(cyclopropylamino)-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, our compound stands out due to its unique substitution pattern, which could influence its reactivity and interaction profile.
List of Similar Compounds
2-(aminocyclopropyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
2-(cyclopropylamino)-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
2-(cyclopropylamino)-3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Hope this deep dive into 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid was helpful! What else should we explore?
Properties
IUPAC Name |
2-(cyclopropylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c11-10(12,13)8-3-4-16(15-8)5-7(9(17)18)14-6-1-2-6/h3-4,6-7,14H,1-2,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAMDBWLJCIPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(CN2C=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
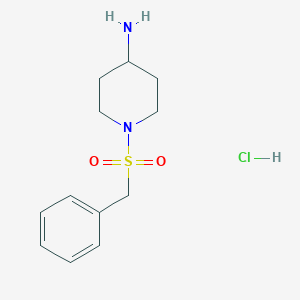
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)
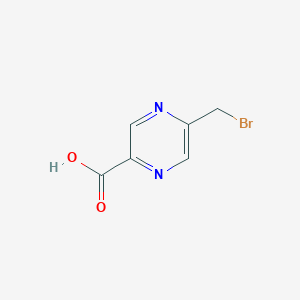

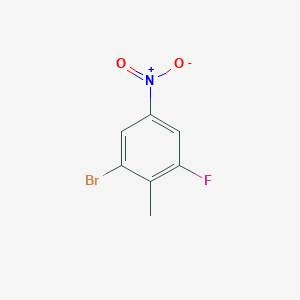
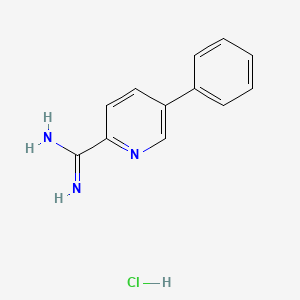
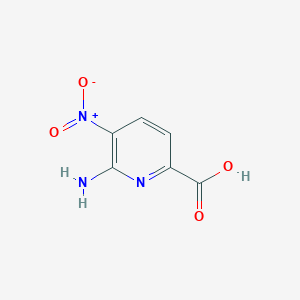
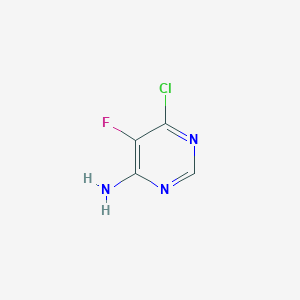
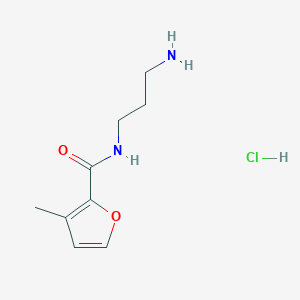
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)
